molecular formula C13H19N3O B11805912 1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11805912
M. Wt: 233.31 g/mol
InChI Key: QDMZQOKCAQKVKU-UHFFFAOYSA-N
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Description

1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of 6-(ethylamino)pyridine with a pyrrolidine derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
  • 1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Uniqueness

1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a pyridine ring with an ethylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-[6-(ethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-3-14-13-7-6-11(9-15-13)12-5-4-8-16(12)10(2)17/h6-7,9,12H,3-5,8H2,1-2H3,(H,14,15)

InChI Key

QDMZQOKCAQKVKU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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